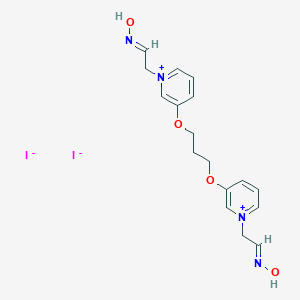

Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

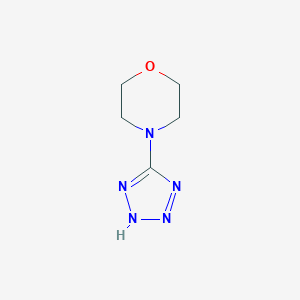

Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime), commonly known as TMB-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for the treatment of nerve agent poisoning. TMB-4 is a member of the oxime family, which are compounds that have been shown to effectively reactivate acetylcholinesterase, an enzyme that is inhibited by nerve agents.

Wirkmechanismus

TMB-4 acts as a reactivator of acetylcholinesterase by binding to the enzyme and removing the inhibiting agent (such as a nerve agent) from the active site. This allows the enzyme to resume its normal function of breaking down acetylcholine, a neurotransmitter that is essential for proper nervous system function.

Biochemische Und Physiologische Effekte

Studies have shown that TMB-4 can effectively reactivate acetylcholinesterase in vitro and in vivo, both in animal models and in human subjects. Additionally, TMB-4 has been shown to have a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TMB-4 is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is that TMB-4 has a relatively short half-life in the bloodstream, which may limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several potential future directions for research on TMB-4. One area of interest is the development of more effective delivery methods for the compound, such as targeted nanoparticles or liposomes. Additionally, further studies are needed to determine the optimal dosing regimen for TMB-4 and to evaluate its effectiveness in treating nerve agent poisoning in humans. Finally, research on the potential use of TMB-4 as a therapeutic agent for other conditions, such as Alzheimer's disease or Parkinson's disease, could also be explored.

Synthesemethoden

TMB-4 is synthesized through a process that involves the reaction of two different compounds, 2-pyridinecarboxaldehyde and 3,4-methylenedioxyphenylhydroxylamine, in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and has a melting point of approximately 220°C.

Wissenschaftliche Forschungsanwendungen

TMB-4 has been extensively studied for its potential use as a therapeutic agent for the treatment of nerve agent poisoning. Nerve agents are highly toxic compounds that can cause significant damage to the nervous system, leading to symptoms such as convulsions, respiratory failure, and ultimately death. TMB-4 has been shown to effectively reactivate acetylcholinesterase, which is essential for the proper functioning of the nervous system, and thus has the potential to counteract the effects of nerve agents.

Eigenschaften

CAS-Nummer |

135221-03-3 |

|---|---|

Produktname |

Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime) |

Molekularformel |

C17H22I2N4O4 |

Molekulargewicht |

600.2 g/mol |

IUPAC-Name |

(NE)-N-[2-[3-[3-[1-[(2E)-2-hydroxyiminoethyl]pyridin-1-ium-3-yl]oxypropoxy]pyridin-1-ium-1-yl]ethylidene]hydroxylamine;diiodide |

InChI |

InChI=1S/C17H20N4O4.2HI/c22-18-6-10-20-8-1-4-16(14-20)24-12-3-13-25-17-5-2-9-21(15-17)11-7-19-23;;/h1-2,4-9,14-15H,3,10-13H2;2*1H/b18-6+,19-7+;; |

InChI-Schlüssel |

NLSBKPYEIDTJNH-SKXZHHINSA-N |

Isomerische SMILES |

C1=CC(=C[N+](=C1)C/C=N/O)OCCCOC2=C[N+](=CC=C2)C/C=N/O.[I-].[I-] |

SMILES |

C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-] |

Kanonische SMILES |

C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-] |

Synonyme |

R 665 R-665 R665 trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.